1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one is a heterocyclic compound that features a fused pyrrole and pyridazine ring systemThe presence of nitrogen atoms in the ring structure contributes to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one typically involves cyclization reactions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to form substituted products.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates . Major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulator in the necroptosis signaling pathway . This inhibition can prevent cell death and inflammation, making it a promising candidate for treating inflammatory diseases .
Comparison with Similar Compounds
1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one can be compared with other similar heterocyclic compounds, such as:
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring, but lacks the fused pyrrole ring.
Pyridazinone: Similar to pyridazine but with an oxygen atom at the third position of the ring.
Pyrrolopyrazine: Contains a fused pyrrole and pyrazine ring system, exhibiting different biological activities.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H5N3O |
---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
1,6-dihydropyrrolo[2,3-d]pyridazin-7-one |
InChI |
InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)3-8-9-6/h1-3,7H,(H,9,10) |
InChI Key |
GCZDEDRWKMORDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C=NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.